A synthetic analog of LYPRESSIN with a PHENYLALANINE substitution at residue 2. Felypressin is a vasoconstrictor with reduced antidiuretic activity.
Felypressin
CAS No.: 56-59-7
Cat. No.: VC0194604
Molecular Formula: C46H65N13O11S2
Molecular Weight: 1040.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 56-59-7 |
---|---|
Molecular Formula | C46H65N13O11S2 |
Molecular Weight | 1040.2 g/mol |
IUPAC Name | N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C46H65N13O11S2/c47-18-8-7-14-29(40(64)52-23-38(51)62)54-45(69)35-15-9-19-59(35)46(70)34-25-72-71-24-28(48)39(63)55-31(20-26-10-3-1-4-11-26)43(67)56-32(21-27-12-5-2-6-13-27)42(66)53-30(16-17-36(49)60)41(65)57-33(22-37(50)61)44(68)58-34/h1-6,10-13,28-35H,7-9,14-25,47-48H2,(H2,49,60)(H2,50,61)(H2,51,62)(H,52,64)(H,53,66)(H,54,69)(H,55,63)(H,56,67)(H,57,65)(H,58,68) |
Standard InChI Key | SFKQVVDKFKYTNA-UHFFFAOYSA-N |
Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)N[C@H](CCCCN)C(=O)NCC(=O)N |
SMILES | C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Canonical SMILES | C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Melting Point | 222 |
Chemical Structure and Properties
Felypressin, also known by synonyms such as PLV-2, Octapressin, and 2-(L-Phenylalanine)-8-L-lysinevasopressin, is a synthetic analog of vasopressin with specific structural modifications that enhance its vasoconstrictor properties while reducing its antidiuretic effects .
Molecular Composition
Felypressin is a cyclic nonapeptide comprising cysteinyl, phenylalanyl, phenylalanyl, glutaminyl, asparaginyl, cysteinyl, prolyl, lysyl, and glycinamide residues in sequence, with a disulfide bridge joining the two cysteine residues . Its chemical structure can be represented as:
H-Cys(1)-Phe-Phe-Gln-Asn-Cys(1)-Pro-Lys-Gly-NH2
where (1) indicates the disulfide bridge between the two cysteine residues.
Physicochemical Properties
Table 1: Physicochemical Properties of Felypressin
Property | Value |
---|---|
Molecular Formula | C₄₆H₆₅N₁₃O₁₁S₂ |
Molecular Weight | 1040.2 g/mol |
IUPAC Name | L-cysteinyl-L-phenylalanyl-L-phenylalanyl-L-glutaminyl-L-asparagyl-L-cysteinyl-L-prolyl-L-lysyl-glycinamide (1->6)-disulfide |
Hydrogen Bond Donors | 12 |
Hydrogen Bond Acceptors | 15 |
Topological Polar Surface Area | 456 Ų |
XLogP3 | -3.5 |
These properties contribute to felypressin's pharmacokinetic and pharmacodynamic profile, particularly its ability to interact with vasopressin receptors .
Pharmacological Profile
Pharmacodynamics
Felypressin's primary pharmacodynamic effect is vasoconstriction, with significantly less antidiuretic action compared to natural vasopressin . Research has shown that felypressin causes contraction of smooth muscle in the vascular bed, with varying potency depending on the vascular territory . Vessels in the skin and skeletal muscles appear more sensitive to felypressin's vasoconstrictor effects than renal vessels .
A notable feature of felypressin's pharmacodynamic profile is its ability to induce a significant relationship between bradycardia and mean arterial pressure variation, which appears to depend on area postrema and central V1 receptors . This effect may be beneficial in buffering rapid variations in arterial pressure during clinical procedures.
Metabolic Considerations
Clinical Applications
Use in Dental Procedures
The primary clinical application of felypressin is as a vasoconstrictor in local anesthetic solutions for dental procedures . It is frequently combined with prilocaine, where it serves several important functions:
-
Increasing the duration of anesthetic effect
-
Reducing the risk of toxicity by slowing anesthetic absorption
-
Providing local hemostasis during procedures
A typical formulation used in dentistry is 3% prilocaine with 0.03 IU/mL felypressin, which has been shown effective for various dental procedures, including buccal infiltration techniques for anesthesia .
Advantages Over Epinephrine
Felypressin offers several advantages over epinephrine as a vasoconstrictor in dental anesthetics:
-
It causes fewer cardiovascular side effects, particularly important for patients with cardiovascular conditions
-
It has a higher median lethal dose (LD50), suggesting a better safety margin
-
It produces a pressor effect only at high doses, whereas epinephrine induces a more pronounced pressor effect at equivalent clinical dosages
These advantages make felypressin particularly valuable for patients who may be sensitive to the cardiovascular effects of epinephrine.
Cardiovascular Effects
Effects on Blood Pressure
Research has demonstrated that felypressin has distinct effects on blood pressure, with notable differences between systolic and diastolic pressure responses .
A study by Bronzo et al. found that in hypertensive patients with medication-controlled blood pressure, prilocaine associated with felypressin caused a significant increase in diastolic blood pressure compared to prilocaine alone, while systolic blood pressure increased similarly with both treatments during dental procedures .
Table 2: Blood Pressure Changes During Dental Procedures with Felypressin
Stage | Systolic BP Change | Diastolic BP Change |
---|---|---|
Rest (baseline) | - | - |
Local Anesthetic Administration | Increase* | Significant increase*† |
Subgingival Scaling | Increase* | Significant increase*† |
Anesthetic Peak | Increase* | Significant increase*† |
*Significantly different from rest (p<0.05)
†Significantly different from prilocaine alone (p<0.05)
Adapted from Bronzo et al.
This differential effect on diastolic pressure suggests that felypressin may have specific impacts on peripheral vascular resistance that should be considered when used in patients with cardiovascular conditions.
Cardiac Effects and Baroreflex Response
Felypressin has been shown to induce bradycardia similar to that seen with vasopressin, an effect that appears to be mediated by V1 receptors and can be blocked by V1 antagonists . This bradycardic effect, coupled with its pressor activity, contributes to what researchers have termed a high "baroreflex gain" (BG).
Studies in animal models have shown that felypressin enhances the ratio of change in heart rate to change in mean arterial pressure (-ΔHR/ΔMAP), suggesting it promotes a strong baroreflex response that helps buffer arterial pressure variations . This characteristic may be beneficial in preventing excessive blood pressure fluctuations during dental procedures.
Safe Dosage in Hypertensive Patients
For patients with essential hypertension, establishing safe dosage guidelines is particularly important. A study investigating hemodynamic changes in hypertensive patients found that significant increases in blood pressure and decreases in cardiac function (measured by 1/pre-ejection period²) occurred at felypressin concentrations of 0.13 IU/mL and above .
Based on these findings, researchers suggested that the clinically safe dosage of felypressin for patients with essential hypertension is approximately 0.18 IU . This recommendation helps guide clinical practice for this special population.
Comparative Pharmacology
Comparison with Vasopressin
Research comparing the cardiovascular effects of felypressin and vasopressin has found qualitative and quantitative similarities, confirming their pharmacological relationship . Both compounds induce arterial pressure enhancement only at high doses, bradycardia, and demonstrate a high relationship between bradycardia and arterial pressure changes.
Comparison with Epinephrine
Epinephrine (adrenaline) has been the traditional vasoconstrictor of choice for local anesthetics, but felypressin offers a distinct pharmacological profile with specific advantages in certain clinical scenarios.
Table 3: Comparison of Felypressin and Epinephrine as Vasoconstrictors
Feature | Felypressin | Epinephrine |
---|---|---|
Receptor Target | V1 receptors | α and β adrenergic receptors |
Pressor Effect | Moderate, only at high doses | Potent, even at low doses |
Effect on Heart Rate | Bradycardia | Variable (can cause tachycardia) |
Risk of Arrhythmias | Lower | Higher |
Metabolic Effects | Minimal | Can cause hyperglycemia |
Use in Patients with Cardiovascular Disease | Often preferred | Use with caution |
This comparison highlights why felypressin may be preferred for patients with certain cardiovascular conditions, particularly those who might be sensitive to the arrhythmogenic potential of epinephrine .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume